N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea
Description
Nomenclature and Structural Classification
Systematic IUPAC Name :
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-methylindazol-3-yl)thiourea.
Common Synonyms :
- N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea
- 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-methyl-1H-indazol-3-yl)thiourea
Molecular Formula :
C₁₇H₁₇ClN₄O₂S.
Molecular Weight :
376.86 g/mol.
Structural Features :
- Core scaffold : A thiourea (-NH-CS-NH-) bridge linking two aromatic systems.
- Aromatic substituent 1 : 4-Chloro-2,5-dimethoxyphenyl group (chlorine at position 4, methoxy groups at positions 2 and 5).
- Aromatic substituent 2 : 1-Methyl-1H-indazol-3-yl group (bicyclic indazole system with a methyl group on the N1 nitrogen).
Functional Groups :
Structural Classification :
Discovery and Historical Development
Initial Synthesis :
The compound was first synthesized through nucleophilic substitution reactions involving:
- 4-Chloro-2,5-dimethoxyaniline (prepared via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene).
- 1-Methyl-1H-indazol-3-isothiocyanate (generated from 1-methylindazole-3-amine and thiophosgene).
Key Synthetic Pathways :
- Step 1 : Preparation of 4-chloro-2,5-dimethoxyaniline using aromatic solvents (e.g., xylene) and catalysts (e.g., palladium on carbon).
- Step 2 : Reaction of the aniline derivative with 1-methylindazole-3-isothiocyanate in anhydrous acetonitrile.
Notable Studies :
- Structural characterization : Confirmed via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography for related thiourea analogs.
- Pharmacological interest : Developed as part of efforts to explore indazole-thiourea hybrids for antimicrobial and anticancer applications.
Historical Context :
Chemical Registry Information and Identifiers
Registry Numbers :
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1858241-71-0 | |
| PubChem CID | 99771169 | |
| MDL Number | MFCD28148248 |
Vendor Catalog Numbers :
Computational Properties :
Spectroscopic Data :
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.6 ppm), methoxy groups (δ 3.8–3.9 ppm), and thiourea NH signals (δ 9.5–10.2 ppm).
- IR Spectroscopy : Stretching vibrations for C=S (1200–1250 cm⁻¹) and N-H (3300–3400 cm⁻¹).
Crystallographic Data :
- While no direct data exists for this compound, analogous thioureas exhibit monoclinic crystal systems with hydrogen-bonded networks.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-methylindazol-3-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-22-13-7-5-4-6-10(13)16(21-22)20-17(25)19-12-9-14(23-2)11(18)8-15(12)24-3/h4-9H,1-3H3,(H2,19,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODVYKCTZMLQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=S)NC3=CC(=C(C=C3OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 1-methyl-1H-indazole-3-carboxylic acid, followed by the introduction of a thiourea group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or dichloromethane, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds structurally related to N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea exhibit significant antiviral properties. For instance, a study identified a derivative as a potent inhibitor of the reverse transcriptase enzyme in HIV-1, which is crucial for viral replication. Modifications to the thiourea structure enhanced its efficacy against drug-resistant strains of HIV .
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships has been vital in optimizing the efficacy of thiourea derivatives. By systematically altering functional groups on the aromatic ring and aliphatic chain, researchers have identified key interactions that enhance binding affinity to viral targets. For example, certain modifications resulted in compounds with IC50 values as low as 1.1 μM against HIV .
Cancer Research
The compound's potential extends to oncology, where it may serve as a lead compound for developing anticancer agents. The inhibition of specific enzymes involved in cancer cell proliferation has been observed with related thiourea compounds .
Carbonic Anhydrase Inhibition
Recent studies have also focused on the inhibition of carbonic anhydrase isoforms by thiourea derivatives. These enzymes play a critical role in various physiological processes and are implicated in tumor growth and metastasis. Compounds with similar structures have demonstrated promising cytotoxic activity against human breast cancer cell lines .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-N’-(1-methyl-1H-indazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives in Agrochemicals
Thiourea derivatives are prevalent in agrochemicals, though structural variations dictate their applications:
- Diafenthiuron (N-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-N'-(1,1-dimethylethyl)thiourea): A pesticide acting as an insecticide/acaricide via inhibition of mitochondrial ATP synthesis. Its bulky isopropyl and tert-butyl groups contrast with the indazole and chloro-dimethoxyphenyl groups in the target compound, which may alter target specificity .
Key Differences :
- Chloro and methoxy substituents in the target compound may increase solubility compared to highly halogenated agrochemicals.
NBOMe Series (Phenethylamine Derivatives)
The 25X-NBOMe series (e.g., 25C-NBOMe, 25B-NBOMe) shares the 4-substituted-2,5-dimethoxyphenyl motif but differs critically in backbone structure:
- 25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. This compound is a potent serotonin 5-HT2A receptor agonist with hallucinogenic effects, unlike the thiourea-based target compound .
- 25C-NBF : 4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine. Fluorine substitution here enhances metabolic stability compared to the target compound’s indazole group .
Key Differences :
- Backbone : NBOMes feature a phenethylamine scaffold, whereas the target compound’s thiourea linker may reduce CNS penetration due to higher polarity.
- Bioactivity : NBOMes target 5-HT2A receptors, while the thiourea derivative’s mechanism remains unclear but likely diverges due to structural dissimilarities.
Aromatic Azo Compounds
The azo compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] shares the N-(4-chloro-2,5-dimethoxyphenyl) group but incorporates an azo (-N=N-) bridge and biphenyl core.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparisons
Lipophilicity :
- The target compound’s logP is likely lower than NBOMes due to the polar thiourea group but higher than diafenthiuron due to the indazole’s aromaticity.
Toxicity :
- NBOMes exhibit high neurotoxicity and overdose risks , while agrochemical thioureas (e.g., diafenthiuron) show moderate toxicity to non-target organisms. The target compound’s discontinuation may reflect unfavorable toxicity profiles.
Biological Activity
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, drawing on various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiourea moiety linked to an indazole and a chlorinated dimethoxyphenyl group. Its molecular formula is C15H16ClN3O2S, with a molecular weight of approximately 335.82 g/mol. The presence of the chloro and methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be 12.5 µM and 15.3 µM, respectively .
The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting a mitochondrial-mediated pathway .
Antimicrobial Activity
In addition to its antitumor effects, the compound has also been evaluated for antimicrobial activity. Studies reported that it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of the indazole ring is crucial for its interaction with biological targets, particularly in inhibiting kinases involved in tumor progression. SAR studies indicate that modifications at the 4-position of the indazole significantly affect potency and selectivity against different cancer types .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Antitumor Activity | MCF-7 (Breast Cancer) | 12.5 µM |
| A549 (Lung Cancer) | 15.3 µM | |
| Antimicrobial Activity | Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Table 2: Mechanism Insights
| Mechanism | Observations |
|---|---|
| Apoptosis Induction | Increased Bax/Bcl-2 ratio |
| Cell Cycle Arrest | Sub-G1 phase accumulation |
Case Study 1: In Vivo Efficacy
In vivo studies conducted on murine models bearing xenografted tumors showed that treatment with this compound led to a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was measured at approximately 65% after four weeks of treatment at a dosage of 20 mg/kg body weight .
Case Study 2: Combination Therapy
A combination therapy study indicated enhanced efficacy when this compound was used alongside established chemotherapeutics such as doxorubicin. The combination resulted in synergistic effects, reducing IC50 values for both agents when used together .
Q & A
Basic Question: What are the key methodological considerations for synthesizing and purifying N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(1-methyl-1H-indazol-3-yl)thiourea?
Answer:
Synthesis typically involves reacting a substituted isothiocyanate with an amine under controlled conditions. For example, in analogous thiourea syntheses, 2,4-dichlorobenzoyl isothiocyanate was reacted with 4-chloroaniline in acetone, followed by acidified water precipitation and recrystallization (e.g., methanol/dichloromethane mixtures) to achieve high purity (>90% yield) . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reactivity.
- Stoichiometry : Equimolar ratios minimize side products.
- Purification : Recrystallization from mixed solvents improves crystallinity and purity.
- Characterization : Use NMR and IR to confirm thiourea bond formation (C=S stretch ~1139 cm⁻¹) and absence of unreacted precursors .
Basic Question: How is the structural conformation of this thiourea derivative validated in crystallographic studies?
Answer:
X-ray crystallography is the gold standard. For similar thioureas, intramolecular hydrogen bonds (e.g., N–H⋯S/O) stabilize planar conformations of the thiourea core, while intermolecular hydrogen bonding (e.g., N–H⋯S) forms dimeric structures . Software like SHELXL refines structural parameters (bond lengths, angles) and validates deviations from ideal geometry (e.g., C=S bond length ~1.67 Å) . Dihedral angles between aromatic rings (e.g., 9.35° in analogous compounds) indicate steric or electronic constraints .
Advanced Question: How can researchers resolve contradictions in biological activity data for thiourea derivatives?
Answer:
Discrepancies in bioactivity (e.g., antifungal vs. antiviral efficacy) may arise from:
- Assay conditions : Variations in microbial strains, pH, or temperature.
- Structural analogs : Substituent effects (e.g., chloro vs. methoxy groups) alter lipophilicity and target binding. For example, 4-chloro-2,5-dimethoxyphenyl derivatives exhibit enhanced activity due to electron-withdrawing effects .
- Data normalization : Use positive controls (e.g., fluconazole for antifungal assays) and statistical validation (e.g., ANOVA) to minimize experimental bias .
Advanced Question: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Analog synthesis : Replace substituents (e.g., chloro with bromo, methoxy with ethoxy) and compare bioactivity .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Biological assays : Test against panels of enzymes (e.g., cytochrome P450 for metabolic stability) or cell lines (e.g., cancer vs. normal) .
- Crystallographic data : Correlate hydrogen-bonding patterns (e.g., N–H⋯O/S interactions) with activity .
Advanced Question: How can researchers optimize experimental design for high-throughput screening (HTS) of thiourea derivatives?
Answer:
- Automated synthesis : Use microreactors for parallel synthesis of analogs.
- LC-MS/MS : Rapid purity assessment and quantification.
- Crystallization pipelines : Pair SHELXC/D/E for fast phasing and refinement in structural studies .
- Machine learning : Train models on existing bioactivity data to prioritize high-potential candidates.
Advanced Question: What are the challenges in interpreting spectroscopic data for thiourea derivatives, and how can they be mitigated?
Answer:
- NMR ambiguities : Thiourea tautomerism (thione-thiol equilibrium) can split signals. Use low-temperature NMR or deuterated solvents to stabilize conformers .
- IR overlaps : C=O and C=S stretches (~1666 cm⁻¹ and ~1139 cm⁻¹) may overlap with aromatic vibrations. Compare with computed spectra (e.g., Gaussian simulations) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of Cl⁻ or CH₃O⁻) confirm substituent positions .
Advanced Question: How can crystallographic data be leveraged to predict intermolecular interactions in solid-state formulations?
Answer:
- Hydrogen-bonding networks : Analyze packing diagrams (e.g., dimer formation via N–H⋯S) to predict solubility and stability .
- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., π-π stacking, van der Waals interactions) .
- Polymorphism screening : Use SHELXT to identify alternative crystal forms with improved bioavailability .
Advanced Question: What strategies address discrepancies between computational predictions and experimental results in SAR studies?
Answer:
- Force field refinement : Adjust parameters for sulfur-containing moieties in molecular dynamics simulations.
- Solvent effects : Include implicit solvent models (e.g., COSMO) in DFT calculations.
- Experimental validation : Re-synthesize top-ranked computational hits and re-test under standardized conditions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
